(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one

Description

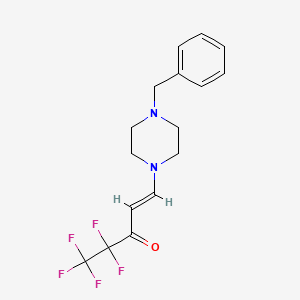

The compound “(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one” features a conjugated enone system (C=O and C=C groups) with a 4-benzylpiperazine substituent at the 1-position and a pentafluorinated pentyl chain. The E-configuration of the double bond is critical for its stereoelectronic properties. Piperazine derivatives are widely explored in medicinal chemistry due to their ability to modulate pharmacokinetics and receptor interactions, while the pentafluorinated chain enhances metabolic stability and lipophilicity .

Properties

IUPAC Name |

(E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17F5N2O/c17-15(18,16(19,20)21)14(24)6-7-22-8-10-23(11-9-22)12-13-4-2-1-3-5-13/h1-7H,8-12H2/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJIVMJNPYCLHPC-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C=CC(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCN1CC2=CC=CC=C2)/C=C/C(=O)C(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17F5N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one typically involves the reaction of 4-benzylpiperazine with a suitable fluorinated alkene under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetonitrile. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorinated carbon atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

Industry: Utilized in the development of advanced materials and coatings due to its unique fluorinated structure.

Mechanism of Action

The mechanism of action of (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated moiety enhances its binding affinity and stability, making it a valuable tool in biochemical assays. The piperazine ring can interact with various biological pathways, potentially modulating their activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Key Structural Analogs

The following compounds share the pentafluoropent-1-en-3-one core but differ in substituents at the 1-position:

Substituent-Driven Property Differences

Electronic Effects

- Piperazine vs. Ethoxy: The 4-benzylpiperazine group in the target compound introduces a tertiary amine, which is more basic (pKa ~8–9) than the ethoxy group (electron-donating but non-basic).

- Fluorination : All analogs share the pentafluoro group, which reduces electron density at the carbonyl, enhancing electrophilicity and resistance to oxidation.

Steric and Conformational Effects

- Piperazine vs.

- Benzyl(methyl)amino vs. Piperazine: The benzyl(methyl)amino group in CAS 692738-23-1 is a flexible secondary amine, contrasting with the constrained piperazine, which may alter metabolic pathways .

Physicochemical Properties

- Lipophilicity : The ethoxy analog (LogP ~2.1) is less polar than the piperazine derivative (estimated LogP ~3.5), suggesting differences in membrane permeability.

- Melting Points: No experimental data are available, but crystalline analogs (e.g., CAS 692738-23-1) likely form stable lattices due to planar enone systems, as seen in related fluorinated ketones analyzed via Mercury CSD .

Biological Activity

The compound (1E)-1-(4-benzylpiperazin-1-yl)-4,4,5,5,5-pentafluoropent-1-en-3-one , also known by its CAS number 304909-07-7, is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, focusing on its interactions with various biological targets and its implications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHFNO

- Molecular Weight : 368.31 g/mol

- Melting Point : Not specified

- Boiling Point : Not specified

- Density : Not specified

The presence of multiple fluorine atoms in the structure suggests enhanced lipophilicity and potential for increased biological activity.

Pharmacological Profile

Research indicates that compounds containing the benzylpiperazine moiety exhibit diverse pharmacological effects, particularly in modulating neurotransmitter systems. The biological activity of this compound has been investigated primarily in the context of:

- Dopamine Receptor Interaction : Similar compounds have demonstrated significant affinity for dopamine receptors, particularly D receptors. For instance, a study on related benzodioxanes showed high selectivity for D antagonism .

In Vitro Studies

In vitro assays have been employed to evaluate the compound's binding affinity and functional activity at various receptor sites. The following table summarizes key findings from relevant studies:

| Study Reference | Target Receptor | Binding Affinity (Ki) | Activity Type | Notes |

|---|---|---|---|---|

| D | 2.3 nM | Antagonist | High selectivity observed | |

| Serotonin | 15 nM | Partial Agonist | Modulates serotonin pathways |

Toxicity and Safety Profile

Preliminary toxicity assessments are crucial for understanding the safety profile of new compounds. Although specific toxicity data for this compound is limited, related compounds have shown varying degrees of toxicity. For example:

- Compounds with similar structures have been reported to exhibit acute toxicity when administered orally .

Case Study 1: Neuropharmacological Effects

A study investigating the neuropharmacological effects of benzylpiperazine derivatives found that certain analogs could effectively modulate dopamine release in neuronal cultures. The findings suggest that this compound may share similar mechanisms.

Case Study 2: Antidepressant Activity

Another investigation into the antidepressant potential of piperazine derivatives indicated that modifications to the piperazine ring could enhance serotonin receptor binding. This suggests that this compound may possess antidepressant-like properties warranting further exploration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.